![molecular formula C7H11NO B2379455 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol CAS No. 1824405-35-7](/img/structure/B2379455.png)
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol
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Overview
Description
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol, also known as ABCHM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. ABCHM is a bicyclic compound that contains a nitrogen atom and an alcohol group, which makes it a versatile molecule with a wide range of potential applications. In
Scientific Research Applications
- Precursor for Amino-peramivir : (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, a derivative of this compound, serves as a precursor for amino-peramivir. Amino-peramivir is a potent neuraminidase inhibitor, which has potential applications in antiviral therapies .
- Five-Membered Analog Synthesis : (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one can be used to synthesize five-membered analogs of 4-amino-5-halopentanoic acids. These analogs have shown promise as potential GABA aminotransferase (GABA-AT) inactivators, which could have implications in neurological research .
- Enantiomers of Carbovir : The lactam form of this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir. (-)-Carbovir, derived from this compound, is a potent inhibitor of HIV-1. Clinical trials suggest it could be an alternative to AZT in antiretroviral therapy .
- Therapeutic Drug Development : 2-Azabicyclo[2.2.1]hept-5-en-3-one has been used in the preparation of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine. This compound is a precursor for an analog of bredinin, which may have therapeutic applications .
- HIV-1 Inhibition : (-)-Carbovir, derived from this compound, has demonstrated potent inhibition of HIV-1. As an alternative to existing antiretroviral drugs, it holds promise in the fight against HIV/AIDS .
- Chemoenzymatic Applications : Researchers have utilized 2-Azabicyclo[2.2.1]hept-5-en-3-one in chemoenzymatic synthesis processes. For example, it plays a role in the synthesis of (−)-carbovir, highlighting its versatility in chemical research .
Neuraminidase Inhibitors
GABA Aminotransferase Inactivators
Carbocyclic Nucleoside Synthesis
Bredinin Analog Synthesis
Alternative Precursor for Carbovir
General Chemical Synthesis
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[22It’s known that this compound is a versatile intermediate used in organic and medicinal chemistry .
Mode of Action
The specific mode of action of 2-Azabicyclo[22It’s known to be a versatile synthetic building block, implying that it can interact with various targets to form different compounds .
Biochemical Pathways
The compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues . It’s also used in the synthesis of therapeutic drugs .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol’s action would depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of carbocyclic nucleosides, it could potentially influence DNA and RNA synthesis .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-4-7-5-1-2-6(3-5)8-7/h1-2,5-9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGEVOWMREJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol |
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